molecular formula C12H10BrNO B1292700 2-((4-Bromobenzyl)oxy)pyridine CAS No. 40775-71-1

2-((4-Bromobenzyl)oxy)pyridine

Cat. No. B1292700
Key on ui cas rn: 40775-71-1
M. Wt: 264.12 g/mol
InChI Key: BQHIGHWZFXQXAC-UHFFFAOYSA-N
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Patent
US08058444B2

Procedure details

To a tetrahydrofuran solution (120 mL) of 2-(4-bromo-benzyloxy)-pyridine described in Preparation Example 1-4-1 (34 g, 128 mmol) was added n-butyl lithium (50 mL, 2.6M hexane solution, 134 mmol) dropwise at −78° C. After stirring for 30 minutes, to this reaction solution was added N,N-dimethylformamide (10 mL, 134 mmol) dropwise at −78° C, which was stirred at room temperature. To the reaction solution were added water and ethyl acetate to carry out liquid separation. The ethyl acetate layer was washed with water (twice) and sodium chloride water (once). The aqueous layers were combined and extracted with ethyl acetate. The resulting ethyl acetate layer was washed with water (twice) and sodium chloride water (once). The ethyl acetate layer obtained earlier and the ethyl acetate layer obtained this time were combined, dried over anhydrous magnesium sulfate and then filtered. The filtrate thereof was concentrated under a reduced pressure to obtain the title compound (26.8 g) as a crude product.
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 1-4-1
Quantity
34 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O:1]1CCC[CH2:2]1.Br[C:7]1[CH:20]=[CH:19][C:10]([CH2:11][O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)=[CH:9][CH:8]=1.C([Li])CCC.CN(C)C=O>C(OCC)(=O)C.O>[N:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[O:12][CH2:11][C:10]1[CH:19]=[CH:20][C:7]([CH:2]=[O:1])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(COC2=NC=CC=C2)C=C1
Step Three
Name
Example 1-4-1
Quantity
34 g
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes, to this reaction solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
which was stirred at room temperature
CUSTOM
Type
CUSTOM
Details
liquid separation
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water (twice) and sodium chloride water (once)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The resulting ethyl acetate layer was washed with water (twice) and sodium chloride water (once)
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer obtained earlier
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate thereof was concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(C=CC=C1)OCC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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